![molecular formula C9H8F3N B6278656 2-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1365988-04-0](/img/no-structure.png)
2-(trifluoromethyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(trifluoromethyl)-2,3-dihydro-1H-indole” belongs to the class of organic compounds known as indoles . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethyl compounds often involves the introduction of trifluoromethyl groups into aromatic rings . For instance, the synthesis of novel fluorinated aromatic diamine monomers is achieved by coupling reactions followed by reduction processes . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups . These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule .Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups . For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines.Physical And Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties . For example, a novel polyimide with a trifluoromethyl group was synthesized successfully and used to improve the toughness of epoxy resins .Scientific Research Applications
Drug Potency Enhancement
Trifluoromethyl groups are known to improve drug potency. For example, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved potency toward reverse transcriptase enzyme inhibition .
Molecular Topologies
Compounds with trifluoromethyl groups have been used in the construction of molecular topologies, such as homometallic and heterometallic molecular squares .
Therapeutic Oligonucleotides
The trifluoromethyl group has potential applications in therapeutic oligonucleotides. Modifications like 2’-OCF3 have shown enhanced performance in gene silencing experiments .
Chemical Synthesis
Trifluoromethyl groups are involved in various chemical synthesis processes, often leading to intermediates that are useful in further reactions .
Protein Interaction
The presence of a trifluoromethyl group can influence key hydrogen bonding interactions with proteins, which is crucial in drug design and enzyme inhibition studies .
RNA Labeling
Trifluoromethyl groups have been advanced for RNA labeling, which is significant for studying RNA function and structure .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-2,3-dihydro-1H-indole involves the reaction of 2-aminobenzotrifluoride with cyclohexanone in the presence of a reducing agent to form the intermediate 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine. This intermediate is then cyclized using a Lewis acid catalyst to form the final product, 2-(trifluoromethyl)-2,3-dihydro-1H-indole.", "Starting Materials": [ "2-aminobenzotrifluoride", "cyclohexanone", "reducing agent", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 2-aminobenzotrifluoride is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine.", "Step 2: The intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form the final product, 2-(trifluoromethyl)-2,3-dihydro-1H-indole.", "Overall reaction: 2-aminobenzotrifluoride + cyclohexanone + reducing agent + Lewis acid catalyst → 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine → 2-(trifluoromethyl)-2,3-dihydro-1H-indole" ] } | |
CAS RN |
1365988-04-0 |
Product Name |
2-(trifluoromethyl)-2,3-dihydro-1H-indole |
Molecular Formula |
C9H8F3N |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.